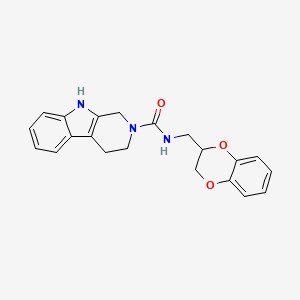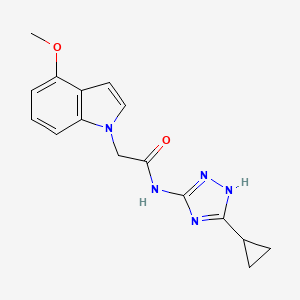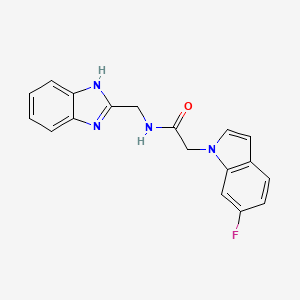![molecular formula C19H21ClN4O4S B10984560 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B10984560.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound features a fascinating arrangement of heterocyclic rings and functional groups. Let’s break it down:
Indole Derivative: The core structure contains an indole ring, which is a prevalent moiety in various natural products and drugs.
Chloro-substituted Indole: The 5-chloro substitution on the indole ring adds specificity and reactivity.
Thiophene Ring: The tetrahydrothiophene ring contributes to the compound’s overall structure.
Pyridazine Ring: The pyridazine ring, fused with the tetrahydropyridazine moiety, imparts additional complexity.
Preparation Methods
Indole Synthesis: Start with the synthesis of the 5-chloro-1H-indole-3-yl moiety. Various methods exist, including Fischer indole synthesis or electrophilic substitution of chloroaniline with chlorinating agents.
Thiophene Incorporation: Introduce the tetrahydrothiophene ring via cyclization reactions.
Pyridazine Formation: Construct the pyridazine ring, possibly through condensation reactions or cyclizations involving suitable precursors.
Industrial Production:: For large-scale production, optimization of these steps and efficient isolation methods would be crucial.
Chemical Reactions Analysis
Reactivity::
Oxidation: The indole and thiophene rings may undergo oxidation under appropriate conditions.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: The chloro group can participate in substitution reactions.
Oxidants: KMnO4, CrO3, or PCC for oxidation.
Reducing Agents: NaBH4, LiAlH4 for reduction.
Substitution Reactions: Alkylating agents, nucleophiles.
Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential products include derivatives with modified indole, thiophene, or pyridazine rings.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an anticancer agent due to the indole scaffold.
Antimicrobial Properties: Explore its activity against microbes.
Biological Studies: Assess its impact on cellular processes.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are needed to elucidate its mechanism.
Comparison with Similar Compounds
While direct analogs are scarce, compare its structure and properties with related indole-based compounds. Highlight its unique features.
Properties
Molecular Formula |
C19H21ClN4O4S |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C19H21ClN4O4S/c20-13-1-2-16-15(9-13)12(10-22-16)5-7-21-19(26)17-3-4-18(25)24(23-17)14-6-8-29(27,28)11-14/h1-2,9-10,14,22H,3-8,11H2,(H,21,26) |
InChI Key |
ZTDFGGWUBKMOTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B10984491.png)
![2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10984497.png)

![3,4-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10984516.png)

![N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B10984529.png)
![methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate](/img/structure/B10984536.png)
![methyl 3-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B10984539.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B10984545.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10984549.png)
![methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10984561.png)
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B10984566.png)
